(2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
CAS No. |
1164123-34-5 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
(2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
IILFMWQTZZFXTM-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC=CS2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Pyrrolidine Core Construction
The pyrrolidine backbone is typically synthesized via cyclization or catalytic hydrogenation. A notable method involves:
-
Catalytic hydrogenation of pyrroline : Using palladium on carbon under high-pressure hydrogen (70 atm), pyrroline intermediates are reduced to pyrrolidine while maintaining chiral integrity. For example, hydrogenation of (2R)-pyrroline-2-carboxylic acid ethyl ester yields the corresponding pyrrolidine ester, which is hydrolyzed to the carboxylic acid.
-
Enantioselective hydroamination : Silver-catalyzed hydroamination of alkynes tethered to primary amines forms pyrrolidine derivatives with up to 95% enantiomeric excess (ee). This method avoids racemization and is compatible with subsequent functionalization.
Introduction of the Thiophene-2-Carbonyl Group
The thiophene carbonyl moiety is introduced via amide bond formation:
-
Activation of thiophene-2-carboxylic acid : Carbonyldiimidazole (CDI) or thionyl chloride converts the acid into a reactive acyl imidazole or acid chloride.
-
Coupling to pyrrolidine : The activated thiophene carbonyl reacts with the pyrrolidine amine under mild conditions (room temperature, DMF, 24 h). For example, treating (2R)-pyrrolidine-2-carboxylic acid with thiophene-2-carbonyl imidazole yields the target compound in 75–86% yield.
Reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl activation | CDI, DMF, RT, 2 h | 90–95 |
| Amide coupling | Pyrrolidine derivative, DMF, RT, 24 h | 75–86 |
Stereochemical Control Strategies
Achieving the R-configuration at C2 requires chiral auxiliaries or asymmetric catalysis:
-
Chiral resolution : Racemic mixtures of pyrrolidine-2-carboxylic acid are resolved using chiral HPLC or enzymatic hydrolysis.
-
Asymmetric hydrogenation : Chiral Ru or Rh catalysts (e.g., BINAP complexes) hydrogenate α,β-unsaturated esters to afford (2R)-pyrrolidine-2-carboxylates with >90% ee.
-
Enantioselective synthesis : Starting from L-proline, a protecting-group strategy (e.g., Boc) allows selective functionalization while retaining the R-configuration.
Carboxylic Acid Group Installation
The C2 carboxylic acid is introduced via:
-
Hydrolysis of esters : Ethyl or methyl esters of pyrrolidine-2-carboxylate are saponified using LiOH or NaOH in THF/water (80–90% yield).
-
Oxidative methods : Silver(I)-mediated oxidation of pyrrolidine alcohols to acids, though less common, avoids ester intermediates.
Optimization and Scalability
Industrial-scale synthesis prioritizes cost and yield:
-
Catalyst recycling : Nickel- or palladium-based catalysts are reused for up to five cycles with <10% activity loss.
-
Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and improves isolation.
-
Continuous flow systems : Semi-continuous distillation during pyrrolidine synthesis minimizes byproducts like pyrroline.
Analytical and Characterization Data
Key spectral data confirm structure and purity:
-
¹H-NMR (400 MHz, D₂O): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H3), 6.95 (dd, J = 3.6 Hz, 1H, thiophene H4), 4.25 (m, 1H, C2-H), 3.70–3.20 (m, 4H, pyrrolidine H1, H3, H4, H5).
-
LC/MS : m/z 226.1 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Chiral hydrogenation | High ee (≥95%), scalable | Requires expensive catalysts |
| Enzymatic resolution | Mild conditions, no racemization | Low throughput |
| Silver-catalyzed hydroamination | One-pot, avoids protecting groups | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
(2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound shows promise in combating bacterial infections, with research indicating its efficacy against certain strains of bacteria.
Biological Research
The compound's biological activities are being explored in various contexts:
- Antioxidant Effects : Studies have suggested that it may have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Mechanism of Action : Research is ongoing to elucidate the specific molecular targets and pathways through which this compound exerts its biological effects .
Materials Science
This compound is also utilized in the development of new materials:
- Conductive Polymers : Its unique electronic properties make it a valuable building block for synthesizing conductive polymers used in electronic devices.
- Organic Semiconductors : The compound's structural features enable its application in organic semiconductor technologies, which are crucial for developing flexible electronics and photovoltaic devices .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Research
In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of (2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Thiophene-2-carboxylic Acid (CAS 527-72-0)
Structure : Simplest analogue, lacking the pyrrolidine ring.
Key Differences :
- Molecular Weight : Lower (128.15 g/mol vs. ~239.3 g/mol for the target compound).
- Solubility : More polar due to the free carboxylic acid, enhancing water solubility compared to the pyrrolidine derivative.
- Applications : Primarily used as a laboratory reagent (), whereas the target compound’s pyrrolidine moiety enables protein binding and chiral applications.
Reference : .
(E)-1-(4-Methyl-2-(2-(1-(Thiophen-2-yl)carbonyl)pyridin-2-yl)ethynyl)pyridine-2-carboxylic Acid
Structure : Contains a pyridine ring and ethynyl linker instead of pyrrolidine.
Key Differences :
Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-propyl)-amide
Structure : Cyclic tetrapeptide derivative with cyclopentane and phenyl substituents.
Key Differences :
- Lipophilicity : Increased due to aromatic and aliphatic substituents, contrasting with the target compound’s thiophene-mediated balance of hydrophilicity.
- Bioactivity : Exhibits antifungal/antibacterial properties (), suggesting the target compound’s activity could be modulated by substituting the thiophene group.
Reference : .
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic Acid
Structure : Pyrrolidine with phenyl and carboxylic acid groups.
Key Differences :
- Stereochemistry : The 2R,3R configuration may alter binding to chiral receptors compared to the target compound’s single stereocenter.
- Reference: .
Mavipril [(2S)-1-[(2S)-3-[(2R)-2-(Cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic Acid]
Structure : Complex proline derivative with sulfanyl and cyclohexane groups.
Key Differences :
Boc-(R)-α-(4-Trifluoromethylbenzyl)-Pro-OH
Structure : Boc-protected pyrrolidine with trifluoromethylbenzyl.
Key Differences :
- Stability : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the thiophene offers resonance stabilization.
- Applications : Used in peptide synthesis (); the target compound’s thiophene carbonyl may facilitate alternative conjugation strategies.
Reference : .
Comparative Analysis Table
| Compound | Key Structural Features | Molecular Weight (g/mol) | Bioactivity/Applications |
|---|---|---|---|
| (2R)-1-(Thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | Thiophene carbonyl, pyrrolidine, R-configuration | ~239.3 | Enzyme inhibition, chiral synthesis |
| Thiophene-2-carboxylic acid | Free carboxylic acid, thiophene | 128.15 | Laboratory reagent |
| (E)-1-(4-Methyl-2-...pyridine-2-carboxylic acid | Pyridine, ethynyl linker | ~350.4 (estimated) | Antimicrobial building block |
| Cyclo 1-[2-(...pyrrolidine-2-carboxylic acid | Cyclopentane, phenyl, tetrapeptide | ~600 (estimated) | Antifungal/antibacterial |
| Mavipril | Cyclohexane, sulfanyl, ACE inhibitor motif | ~450 (estimated) | Hypertension treatment |
| Boc-(R)-α-(4-Trifluoromethylbenzyl)-Pro-OH | Trifluoromethyl, Boc-protected | ~380 (estimated) | Peptide synthesis intermediate |
Research Findings and Implications
- Stereochemical Impact : The R-configuration in the target compound is crucial for interactions with chiral biological targets, as seen in Mavipril’s design ().
- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances electronic interactions compared to phenyl’s π-π stacking ().
- Synthetic Utility : The target compound’s synthesis mirrors methods for pyridine derivatives () but offers distinct reactivity due to the pyrrolidine ring.
Biological Activity
(2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in treating infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thiophene-2-carbonyl group and a carboxylic acid moiety. Its structure can be represented as follows:
where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes, including:
- Inhibitors of HCV NS5B Polymerase : This compound has shown promise in inhibiting hepatitis C virus (HCV) polymerase, which is crucial for viral replication. Studies have identified thiophene derivatives as potent inhibitors in Huh-7 cells, highlighting the importance of structural modifications for enhanced activity against HCV .
- InhA Inhibitors : The compound has been explored as a potential inhibitor of InhA, an enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. High-throughput screening has indicated that pyrrolidine carboxamides can significantly inhibit InhA, with structural optimization leading to improved potency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- HCV Infection : A study demonstrated that thiophene derivatives, including this compound, effectively reduced HCV replication in vitro. The mechanism was linked to the inhibition of viral polymerase activity, suggesting a potential therapeutic avenue for chronic hepatitis C treatment .
- Tuberculosis Treatment : Another investigation into the efficacy of pyrrolidine carboxamides revealed significant inhibition of InhA activity. The lead compound was optimized through iterative synthesis and screening, resulting in a compound with over 160-fold increased potency against multidrug-resistant strains of Mycobacterium tuberculosis compared to existing treatments .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions . Chiral catalysts or chiral pool synthesis (e.g., starting from enantiomerically pure proline derivatives) ensure retention of the (2R) configuration. For example, Boc-protected D-proline derivatives (e.g., N-Boc-D-proline) are critical intermediates, as their stereochemistry is preserved during subsequent acylation with thiophene-2-carboxylic acid . Post-synthesis, deprotection under acidic conditions (e.g., TFA) yields the final compound. Confirmation of stereochemical integrity requires chiral HPLC or polarimetry .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to confirm the connectivity of the thiophene-2-carbonyl group to the pyrrolidine ring and verify the absence of racemization. Key signals include the thiophene aromatic protons (δ 7.5–8.0 ppm) and the pyrrolidine carbons (δ 25–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C10H11NO3S) and detects isotopic patterns indicative of sulfur content .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly if racemic byproducts are suspected .
Q. How can researchers optimize reaction yields during the acylation of pyrrolidine with thiophene-2-carboxylic acid?
- Methodological Answer : Kinetic studies suggest using activating agents like HATU or DCC to facilitate the coupling reaction between the pyrrolidine amine and thiophene-2-carboxylic acid . Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) minimize side reactions. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures timely quenching and purification .
Advanced Research Questions
Q. What computational methods are effective for predicting the collision cross-section (CCS) and conformational dynamics of this compound?
- Methodological Answer : Ion mobility-mass spectrometry (IM-MS) coupled with computational tools (e.g., MOBCAL or Collidoscope) predicts CCS values for different adducts (e.g., [M+H]+, [M+Na]+), aiding in distinguishing stereoisomers . Molecular dynamics simulations (using software like GROMACS) model the compound’s conformational flexibility, particularly the rotation of the thiophene moiety relative to the pyrrolidine ring .
Q. How can kinetic isotope effects (KIEs) be leveraged to study the mechanism of thiophene-2-carbonyl transfer reactions?
- Methodological Answer : Deuterium labeling at the pyrrolidine nitrogen or thiophene ring allows measurement of KIEs via NMR or MS. For example, substituting 1H with 2H in the Boc-protected intermediate slows reaction rates at specific steps, revealing rate-determining stages (e.g., acylation vs. deprotection) .
Q. What strategies mitigate racemization during Boc-deprotection in the final synthesis step?
- Methodological Answer : Racemization is minimized by using mild acidic conditions (e.g., 10% TFA in DCM at 0°C) instead of harsh HCl. Monitoring optical rotation during deprotection ensures stereochemical fidelity. Alternatively, enzymatic deprotection (e.g., using lipases) under neutral pH preserves chirality .
Biological and Applied Research Questions
Q. What in vitro assays are suitable for evaluating this compound’s activity as a protease inhibitor or receptor ligand?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., FRET peptides) to measure inhibition constants (Ki) against target proteases like thrombin or factor Xa .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors by immobilizing the target protein on a sensor chip and monitoring real-time interactions .
Q. How does the thiophene moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : Computational ADMET tools (e.g., SwissADME) predict logP values and metabolic stability. The thiophene ring enhances lipophilicity, improving membrane permeability, but may increase susceptibility to CYP450 oxidation. Experimental validation via Caco-2 cell assays measures permeability, while liver microsome studies assess metabolic half-life .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
